(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . Compounds in this class have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of action
The interaction of 1,2,4-triazolo[4,5-d]pyrimidines with their targets often involves the formation of hydrogen bonds and other non-covalent interactions . The specific mode of action of “this compound” would depend on its particular target.
Biochemical pathways
The effects of 1,2,4-triazolo[4,5-d]pyrimidines on biochemical pathways are diverse, reflecting their wide range of targets . They can affect signal transduction pathways, metabolic pathways, and others.
Pharmacokinetics
The ADME properties of 1,2,4-triazolo[4,5-d]pyrimidines can vary widely depending on their specific structures . Factors that can influence these properties include the compound’s size, polarity, and the presence of functional groups that can undergo metabolic transformations.
Result of action
The molecular and cellular effects of 1,2,4-triazolo[4,5-d]pyrimidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and survival .
Action environment
The action, efficacy, and stability of 1,2,4-triazolo[4,5-d]pyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-32-18-8-6-16(7-9-18)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)17-4-3-5-19(14-17)33-2/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSIRQBCPHLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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